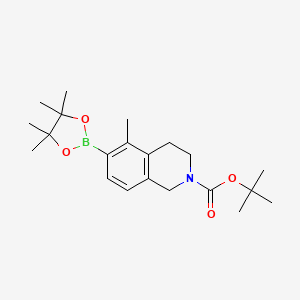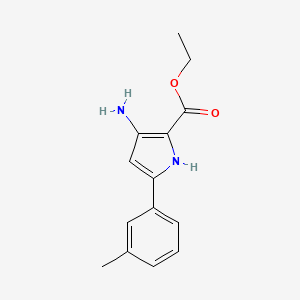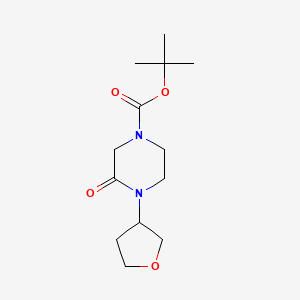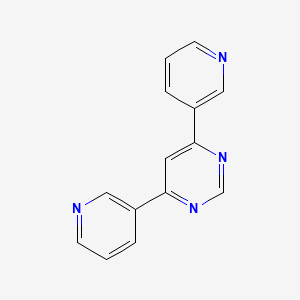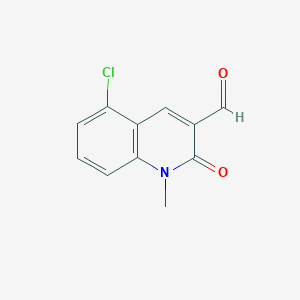![molecular formula C11H11BrN2O B13881670 [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This specific compound features a bromophenyl group and a methyl group attached to the pyrazole ring, along with a methanol group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol typically involves the reaction of 4-bromobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as amino, nitro, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium hydroxide under basic conditions.
Major Products
Oxidation: Formation of [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]aldehyde or [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]carboxylic acid.
Reduction: Formation of [5-(4-Phenyl)-1-methylpyrazol-3-yl]methanol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Chemistry
In chemistry, [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate the compound’s interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals and dyes.
作用機序
The mechanism of action of [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol involves its interaction with specific molecular targets. The bromophenyl group and the pyrazole ring can bind to enzymes or receptors, modulating their activity. The methanol group may also participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- [5-(4-Fluorophenyl)-1-methylpyrazol-3-yl]methanol
- [5-(4-Chlorophenyl)-1-methylpyrazol-3-yl]methanol
- [5-(4-Methylphenyl)-1-methylpyrazol-3-yl]methanol
Uniqueness
Compared to its analogs, [5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol exhibits unique properties due to the presence of the bromine atom Bromine’s larger atomic size and higher electronegativity influence the compound’s reactivity and binding interactions
特性
分子式 |
C11H11BrN2O |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
[5-(4-bromophenyl)-1-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O/c1-14-11(6-10(7-15)13-14)8-2-4-9(12)5-3-8/h2-6,15H,7H2,1H3 |
InChIキー |
ZVJHOAYQOLGVMP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)CO)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
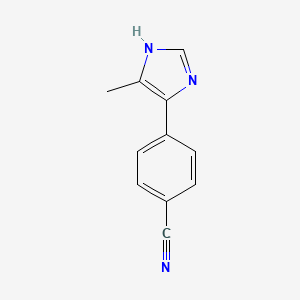
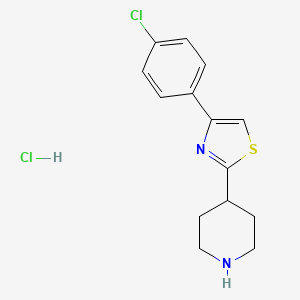
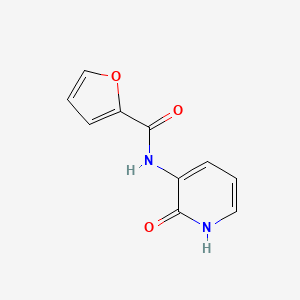


![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
